Zinc

Catalog No.
S569726
CAS No.
7440-66-6
M.F
Zn
M. Wt
65.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc

CAS Number

7440-66-6

Product Name

Zinc

IUPAC Name

zinc

Molecular Formula

Zn

Molecular Weight

65.4 g/mol

InChI

InChI=1S/Zn

InChI Key

HCHKCACWOHOZIP-UHFFFAOYSA-N

SMILES

[Zn]

solubility

Soluble in acids and alkalies; insoluble in water
Solubility in water: reaction

Synonyms

004F2/68; 3-13L; 4P32; AN 200; AN 325; Amino-Zn; Amiplus Zn; Asarco L 15; Bioplex Zinco; Blue Powder; C.I. Pigment Black 16; Ecka 4; F 1000; F 1000 (metal); F 1500T; F 2000; F 2000 (metal); F 500; F 500 (metal); GTT; GTT (metal); HZH; Ipaligo zinc; K

Canonical SMILES

[Zn]

The exact mass of the compound Zinc is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acids and alkalies; insoluble in watersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of monoatomic monoanion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Other alimentary tract and metabolism products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Zinc (CAS: 7440-66-6) is a versatile transition metal widely procured as a powder, dust, or foil for use as a mild reducing agent, an organometallic precursor, and a galvanic anode. Characterized by a standard reduction potential of -0.76 V vs. the standard hydrogen electrode, zinc offers a highly processable middle ground between highly reactive alkali metals and noble metals[1]. In industrial and laboratory settings, its procurement is driven by its unique balance of aqueous stability, chemoselectivity in carbon-carbon bond formation, and high volumetric energy density, making it a critical material for pharmaceutical synthesis, anti-corrosion systems, and next-generation aqueous energy storage [2].

Substituting zinc with more electropositive metals like magnesium or lithium fundamentally alters reaction pathways and safety profiles, often leading to process failure [1]. In organic synthesis, replacing zinc with magnesium to form Grignard reagents instead of organozincs results in excessive nucleophilicity, destroying sensitive functional groups like esters or nitriles and requiring costly protection-deprotection steps [2]. In electrochemical applications, substituting zinc with lithium introduces severe thermal runaway risks due to lithium's incompatibility with aqueous electrolytes, while using magnesium as a sacrificial anode in marine environments generates excessive voltage that causes cathodic disbondment and paint stripping on steel hulls [3].

Chemoselective Precursor for Negishi Coupling vs. Magnesium (Grignard)

Organozinc reagents generated from zinc powder exhibit significantly lower basicity and nucleophilicity compared to Grignard reagents derived from magnesium [1]. This attenuated reactivity allows zinc-based intermediates to tolerate sensitive electrophilic functional groups—such as esters, ketones, and nitriles—during palladium-catalyzed Negishi cross-coupling [2]. In contrast, substituting zinc with magnesium results in rapid, unwanted nucleophilic attack on these functional groups, necessitating additional synthetic steps for protection and deprotection[1].

Evidence DimensionFunctional group tolerance during C-C cross-coupling
Target Compound DataOrganozinc (Zn): Tolerates esters, ketones, and nitriles without side reactions
Comparator Or BaselineGrignard (Mg) / Organolithium (Li): Highly reactive; attacks esters and ketones
Quantified DifferenceEliminates the need for functional group protection steps required by Mg/Li analogs
ConditionsPalladium-catalyzed cross-coupling (Negishi vs. Kumada) at standard reaction temperatures

Procuring zinc powder for organometallic synthesis enables shorter, more efficient synthetic routes for complex active pharmaceutical ingredients (APIs) by bypassing protection-deprotection cycles.

High Volumetric Capacity and Aqueous Safety vs. Lithium Anodes

Zinc metal is increasingly procured for next-generation battery anodes due to its exceptional volumetric capacity and compatibility with safe, aqueous electrolytes[1]. Zinc delivers a theoretical volumetric capacity of 5854 mAh/cm3, which is nearly three times higher than that of lithium metal (approx. 2061 mAh/cm3)[2]. Furthermore, zinc's reduction potential allows it to operate stably in aqueous environments, eliminating the flammability and thermal runaway risks associated with the organic electrolytes strictly required for lithium-ion systems [1].

Evidence DimensionTheoretical volumetric capacity and electrolyte compatibility
Target Compound Data5854 mAh/cm3; compatible with non-flammable aqueous electrolytes
Comparator Or BaselineLithium (Li): ~2061 mAh/cm3; requires flammable organic electrolytes
Quantified Difference2.8x higher volumetric capacity with zero organic flammability risk
ConditionsStandard state theoretical capacity calculations and aqueous vs. non-aqueous battery cell environments

Selecting zinc over lithium for grid-scale energy storage allows manufacturers to build highly compact, intrinsically safe battery systems without expensive thermal management infrastructure.

Optimal Driving Voltage for Sacrificial Anodes vs. Magnesium

In marine cathodic protection, zinc provides a stable and controlled driving voltage (-1.05 V) that effectively protects steel and bronze components without causing damage [1]. Substituting zinc with magnesium (-1.6 V) generates an excessive voltage differential that leads to overprotection, which can strip protective paint coatings from steel hulls [2]. Additionally, zinc reliably sloughs off film accumulation in saltwater, maintaining active electrochemical dissolution, whereas pure aluminum can passivate and cease functioning without specific alloying [1].

Evidence DimensionGalvanic driving voltage and overprotection risk
Target Compound DataZinc: -1.05 V (provides safe, controlled protection)
Comparator Or BaselineMagnesium: -1.6 V (causes overprotection and paint stripping)
Quantified Difference0.55 V lower driving voltage prevents cathodic disbondment of hull coatings
ConditionsSaltwater immersion for marine vessel cathodic protection

Procuring zinc anodes ensures reliable, long-term corrosion protection for marine vessels without the risk of costly coating damage caused by highly reactive magnesium alternatives.

Synthesis of Complex APIs via Negishi Coupling

Zinc powder is the optimal choice for generating organozinc halides in multi-step pharmaceutical synthesis, where its high functional group tolerance prevents the degradation of ester and nitrile moieties[1].

Grid-Scale Aqueous Energy Storage Systems

Zinc metal is prioritized for the manufacturing of aqueous zinc-ion battery (AZIB) anodes, leveraging its 5854 mAh/cm3 volumetric capacity and intrinsic non-flammability for safe, large-scale stationary power storage [2].

Marine Cathodic Protection for Steel Hulls

Zinc is the standard procurement choice for sacrificial anodes in saltwater environments, providing a stable -1.05 V potential that protects submerged metals without the paint-stripping overprotection risks of magnesium [3].

Chemoselective Reformatsky Reactions

Zinc dust is utilized in the synthesis of beta-hydroxy esters from alpha-halo esters and carbonyls, as its mild reducing power specifically inserts into the carbon-halogen bond without nucleophilically attacking the ester group like magnesium would[4].

Physical Description

Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals.
Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals.
Pellets or Large Crystals, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Pellets or Large Crystals
Gray powder; [CAMEO]
GREY-TO-BLUE POWDER.

Color/Form

Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable
Brittle at ordinary temperatures

Exact Mass

63.929142 g/mol

Monoisotopic Mass

63.929142 g/mol

Boiling Point

907 °C

Heavy Atom Count

1

Density

7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C
7.1 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of /zinc oxide/.

Melting Point

787 °F
419.53 °C
419 °C

UNII

J41CSQ7QDS

GHS Hazard Statements

H250: Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Zinc can be used for the treatment and prevention of zinc deficiency/its consequences, including stunted growth and acute diarrhea in children, and slowed wound healing. It is also utilized for boosting the immune system, treating the common cold and recurrent ear infections, as well as preventing lower respiratory tract infections.

Livertox Summary

Zinc is an essential mineral and heavy metal that is included in most over-the-counter multivitamin and mineral supplements, and is used therapeutically in higher doses because of its ability to block copper absorption as maintenance therapy of Wilson disease. Zinc has not been associated with worsening of serum enzyme elevations during therapy or with clinically apparent liver injury.

Drug Classes

Trace Elements and Metals; Chelating Agents

Pharmacology

Zinc is involved in various aspects of cellular metabolism. It has been estimated that approximately 10% of human proteins may bind zinc, in addition to hundreds of proteins that transport and traffic zinc. It is required for the catalytic activity of more than 200 enzymes, and it plays a role in immune function wound healing, protein synthesis, DNA synthesis, and cell division. Zinc is an essential element for a proper sense of taste and smell and supports normal growth and development during pregnancy, childhood, and adolescence. It is thought to have antioxidant properties, which may be protective against accelerated aging and helps to speed up the healing process after an injury; however, studies differ as to its effectiveness. Zinc ions are effective antimicrobial agents even if administered in low concentrations [L2211]. Studies on oral zinc for specific conditions shows the following evidence in various conditions [L2095]: **Colds:** Evidence suggests that if zinc lozenges or syrup are taken within 24 hours after cold symptoms start, the supplement may shorten the length of colds. The use intranasal zinc has been associated with the loss of the sense of smell, in some cases long-term or permanently [L2095]. **Wound healing:** Patients with skin ulcers and decreased levels of zinc may benefit from oral zinc supplements [L2095]. **Diahrrea**: Oral zinc supplements can reduce the symptoms of diarrhea in children with low levels of zinc, especially in cases of malnutrition [L2095].
Zinc is an element with atomic symbol Zn, atomic number 30, and atomic weight 65.39.

MeSH Pharmacological Classification

Trace Elements

ATC Code

A16AX05

Mechanism of Action

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels.

Vapor Pressure

1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C)

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin.
Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%
Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%
Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%
For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page.

Other CAS

7440-66-6
15176-26-8
19229-95-9

Absorption Distribution and Excretion

Zinc is absorbed in the small intestine by a carrier-mediated mechanism. Under regular physiologic conditions, transport processes of uptake do not saturate. The exact amount of zinc absorbed is difficult to determine because zinc is secreted into the gut. Zinc administered in aqueous solutions to fasting subjects is absorbed quite efficiently (at a rate of 60-70%), however, absorption from solid diets is less efficient and varies greatly, dependent on zinc content and diet composition. Generally, 33% is considered to be the average zinc absorption in humans. More recent studies have determined different absorption rates for various populations based on their type of diet and phytate to zinc molar ratio. Zinc absorption is concentration dependent and increases linearly with dietary zinc up to a maximum rate. Additionally zinc status may influence zinc absorption. Zinc-deprived humans absorb this element with increased efficiency, whereas humans on a high-zinc diet show a reduced efficiency of absorption.
The excretion of zinc through gastrointestinal tract accounts for approximately one-half of all zinc eliminated from the body. Considerable amounts of zinc are secreted through both biliary and intestinal secretions, however most is reabsorbed. This is an important process in the regulation of zinc balance. Other routes of zinc excretion include both urine and surface losses (sloughed skin, hair, sweat). Zinc has been shown to induce intestinal metallothionein, which combines zinc and copper in the intestine and prevents their serosal surface transfer. Intestinal cells are sloughed with approximately a 6-day turnover, and the metallothionein-bound copper and zinc are lost in the stool and are thus not absorbed. Measurements in humans of endogenous intestinal zinc have primarily been made as fecal excretion; this suggests that the amounts excreted are responsive to zinc intake, absorbed zinc and physiologic need. In one study, elimination kinetics in rats showed that a small amount of ZnO nanoparticles was excreted via the urine, however, most of the nanoparticles were excreted via the feces.
A pharmacokinetic study was done in rats to determine the distribution and other metabolic indexes of zinc in two particle sizes. It was found that zinc particles were mainly distributed to organs including the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender.
In one study of healthy patients, the clearance of zinc was found to be 0.63 ± 0.39 μg/min.
In mice injected SC with finely dispersed zinc (Zn) powder (particle size 0.05-0.1 mu) increased amounts of Zn were found in the liver.

Metabolism Metabolites

Zinc is released from food as free ions during its digestion. These freed ions may then combine with endogenously secreted ligands before their transport into the enterocytes in the duodenum and jejunum.. Selected transport proteins may facilitate the passage of zinc across the cell membrane into the hepatic circulation. With high intake, zinc may also be absorbed through a passive paracellular route. The portal system carries absorbed zinc directly into the hepatic circulation, and then it is released into systemic circulation for delivery to various tissues. Although, serum zinc represents only 0.1% of the whole body zinc, the circulating zinc turns over rapidly to meet tissue needs.
Zinc enters the body through the lungs, skin, and gastrointestinal tract. Intestinal absorption of zinc is controlled by zinc carrier protein CRIP and metallothioneins. Zinc is widely distributed in tissues and tissues fluids, and concentrated in the liver, gastrointestinal tract, kidney, skin, lung, brain, heart, and pancreas. Zinc binds to carbonic anhydrase in erythrocytes, and to albumin, α2-macroglobulin, and amino acids in the the plasma. Albumin and amino acid bound zinc can diffuse across tissue membranes. Zinc is excreted in the urine and faeces. (L49)

Wikipedia

Zinc
Merrillite

Drug Warnings

Seven hospital patients undergoing intravenous feeding with fluid containing elemental zinc at a concentration of 227 ug/100 mL were inadvertently given fluid containing 10 times that amount (2270 ug/100 mL) for 26 to 60 days. Mortality was high (5/7). While the clinical manifestation of the zinc overdose was hyperamylasaemia (unaccompanied by clinical signs of pancreatitis), the authors concluded that all deaths had resulted from septic complications already present before the appearance of this symptom.

Biological Half Life

The half-life of zinc in humans is approximately 280 days.

Use Classification

Chemical Classes -> Inorganic substances
Food Contaminant -> METALS; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Zinc ore is mined using both underground mining and open pit mining. The mined zinc ores are too low in zinc content for direct reduction to refined metal; thus, they are first concentrated. Production of concentrates requires crushing and grinding followed by gravity or magnetic methods of separation or flotation. These processes may be combined, depending on the complexity of the ore. A caustic-leach process is used to decrease the extent of metal loss during the concentration process. In this process, the metal is leached by caustic soda, the resulting electrolyte is purified with zinc dust and lime, and the zinc is electrodeposited. The crude zinc may be dissolved in sulfuric acid and purified by electrodeposition.
Concentration of zinc ore, roasting the concentrate, followed by thermal smelting (reduction with carbon), or followed by leaching of the roasted concentrate to extract soluble zinc, purification, and electrolytic refining.
The hydrometallurgical or electrolytical process where the zinc oxide is leached from the roasted or calcined material with sulfuric acid to form zinc sulfate solution which is electrolyzed in cells to deposit zinc on cathodes.
Two processes are used to produce metallic zinc from the ore concentrates that are not subjected to caustic soda leaching. In one process, the ore concentrate containing zinc sulfide is roasted in the presence of air to produce zinc oxide, which is combined with coke or coal and retorted to approximately 1,100 °C to produce metallic zinc. In the other process, the roasted zinc oxide is leached with sulfuric acid, and the solution is electrolyzed to produce zinc of >99.9% purity.

General Manufacturing Information

Machinery Manufacturing
Paper Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Services
Other (requires additional information)
Fabricated Metal Product Manufacturing
Primary Metal Manufacturing
Construction
Rubber Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Zinc: ACTIVE
The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere. Ordinary zinc is too brittle to roll at ordinary temperatures, but becomes ductile at elevated temperatures; brittleness is thought to be assoc with impurities such as tin.
The principal zinc ore is in the form of sulfides, such as sphalerite and wurtzite (cubic and hexagonal ZnS) and willemite (Zn2SiO4). To obtain metallic zinc, the zinc ores which are relatively low in zinc content are concentrated. Zinc smelting is gradually being replaced by the electrolytic processes. During smelting there are often large emissions of zinc, and other heavy metals contained in the zinc ore such as lead and cadmium, into the air.

Analytic Laboratory Methods

Atomic absorption spectrometry (AAS) is most often used for the determination of zinc in the workplace atmosphere. In the method described by NIOSH Method 7030 air samples are collected on 0.8-mm cellulose ester membrane filters at an airflow rate of 1 to 3 L/min. The filters are mineralized with concn HNO3 and the final solutions in 1% HNO3 are analyzed using flame AAS at 213.9 nm. The estimated limit of quantitation (LOD) is 3 ug per sample.
Atmospheric aerosols are collected on cellulose filters and after digestion can be determined by means of anodic stripping voltametry. Sample detection limit was 13.7 ug/L. Water and wastewater samples are digested with HNO3, mineralized in muffle furnace, or extracted with ammonium tetramethylene dithiocarbamate (APDC)/methyl isobutyl ketone (MIBK). The final solution can be analyzed by means of flame atomic absorption spectrometry (FAAS) (sample detection limit 5 ug/L), AAS, furnace technique (sample detection limit 0.05 ug/L), or flow-injection analysis (FIA) (sample detection limit 3 ug/L). After APDC-MIBK extraction of seawater sample and determination by means of FAAC /(F-actin affinity chromatography)/, the sample detection limit amounted to 0.05 ug/L. Zinc concentration in soil samples was determined after extraction with diethylenetriaminepentaacetate (DTPA) and NH4HCO3-DTPA by means of inductively coupled argon plasma spectroscopy (ICP).
Method: EPA-NERL 200.8; Procedure: inductively coupled plasma/mass spectrometry; Analyte: zinc; Matrix: ground waters, surface waters, and drinking water, and total recoverable elements in these waters as well as wastewaters, sludges, and soils samples; Detection Limit: 1.8 ug/L.
Method: EPA-NERL 200.7; Procedure: inductively coupled plasma/atomic emission spectrometry; Analyte: zinc; Matrix: water, wastewater, and solid wastes; Detection Limit: 2 ug/L.
For more Analytic Laboratory Methods (Complete) data for ZINC, ELEMENTAL (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

Atomic absorption spectrometry (AAS) is a common and simple laboratory technique capable of routine zinc analysis of biological samples including bone, liver, hair, blood, and urine. Graphite furnace AAS (GF-AAS) is more sensitive than flame AAS and has been used to determine very low levels of zinc (detection limit, 0.052 umol/L) in human milk ... /and/ semen.
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma/mass spectrometry; Analyte: zinc; Matrix: aquatic biological tissue and aquatic plant material only and is not applicable to bivalve shells, bones, and sediment material contained in bivalves; Detection Limit: 1.2 ug/g.
Method: USGS-NWQL B-9001-95; Procedure: inductively coupled plasma/atomic emission spectrometry; Analyte: zinc; Matrix: aquatic biological tissue and aquatic plant material only and is not applicable to bivalve shells, bones, and sediment material contained in bivalves; Detection Limit: not provided.
Method: NOAA-NST 151.1; Procedure: flame atomic absorption; Analyte: zinc; Matrix: marine animal tissue; Detection Limit: 1.2 ug/g.
For more Clinical Laboratory Methods (Complete) data for ZINC, ELEMENTAL (9 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separated from acids, bases oxidants. Dry. /Zinc powder/
Finely divided ... zinc compounds, can be fire and explosion hazard if stored in damp places, sources of spontaneous combustion. /Zinc cmpd/
Store the metal dry, and keep residues thoroughly wet until disposal. Hydrogen is evolved, especially under acid and alkaline conditions.

Stability Shelf Life

Stable in dry air; becomes covered with white coating of basic carbonate on exposure to moist air.
Zinc is attacked by carbon dioxide & sulfur dioxide resulting chiefly in a coating of hydrated basic carbonate of variable composition; hydrogen peroxide may be formed in the process

Dates

Last modified: 08-15-2023
Berni Canani R, Buccigrossi V, Passariello A: Mechanisms of action of zinc in acute diarrhea. Curr Opin Gastroenterol. 2011 Jan;27(1):8-12. doi: 10.1097/MOG.0b013e32833fd48a. [PMID:20856116]
Fukunaka A, Fujitani Y: Role of Zinc Homeostasis in the Pathogenesis of Diabetes and Obesity. Int J Mol Sci. 2018 Feb 6;19(2). pii: ijms19020476. doi: 10.3390/ijms19020476. [PMID:29415457]
Prasad AS: Zinc in human health: effect of zinc on immune cells. Mol Med. 2008 May-Jun;14(5-6):353-7. doi: 10.2119/2008-00033.Prasad. [PMID:18385818]
Dardenne M: Zinc and immune function. Eur J Clin Nutr. 2002 Aug;56 Suppl 3:S20-3. doi: 10.1038/sj.ejcn.1601479. [PMID:12142956]
Lansdown AB, Mirastschijski U, Stubbs N, Scanlon E, Agren MS: Zinc in wound healing: theoretical, experimental, and clinical aspects. Wound Repair Regen. 2007 Jan-Feb;15(1):2-16. doi: 10.1111/j.1524-475X.2006.00179.x. [PMID:17244314]
Prakash A, Bharti K, Majeed AB: Zinc: indications in brain disorders. Fundam Clin Pharmacol. 2015 Apr;29(2):131-49. doi: 10.1111/fcp.12110. Epub 2015 Mar 12. [PMID:25659970]
Baek M, Chung HE, Yu J, Lee JA, Kim TH, Oh JM, Lee WJ, Paek SM, Lee JK, Jeong J, Choy JH, Choi SJ: Pharmacokinetics, tissue distribution, and excretion of zinc oxide nanoparticles. Int J Nanomedicine. 2012;7:3081-97. doi: 10.2147/IJN.S32593. Epub 2012 Jun 26. [PMID:22811602]
McCall KA, Huang C, Fierke CA: Function and mechanism of zinc metalloenzymes. J Nutr. 2000 May;130(5S Suppl):1437S-46S. [PMID:10801957]
Zinc and its importance for human health: An integrative review
The Essential Toxin: Impact of Zinc on Human Health
Dietary factors affecting Zinc bioavailability
Zinc
Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus
Zinc, future mono/adjunctive therapy for depression: Mechanisms of antidepressant action
MeSH Zinc
Agency for Toxic Substances and Disease Registry: Toxicological Profile for Zinc
ZINC COMPOUNDS - National Library of Medicine HSDB ... - Toxnet - NIH
Pharmacokinetics, tissue distribution, and excretion of zinc oxide nanoparticles
Net renal tubular reabsorption of zinc in healthy man and impaired handling in sickle cell anemia
Zinc Therapy in Dermatology: A review
Treatment of Wilson’s Disease with Zinc. I. Oral Zinc Therapy Regimens
Zinc for the treatment of the common cold: a systematic review and meta-analysis of randomized controlled trials
Zinc Supplementation in treating diarrhea in children
Zinc homeostasis in humans
ZINC: Uses, Side Effects, Interactions and Warnings - WebMD
Zinc Toxicity in Humans
Chapter 16. Zinc
Zinc metabolism
Copper and Zinc, Biological Role and Significance of Copper/Zinc Imbalance
The emerging role of zinc transporters

Explore Compound Types